1-(4-Methoxybenzyl)piperidine-4-carboxylic acid CAS 193538-22-6
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid CAS 193538-22-6
An In-depth Technical Guide to 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (CAS 193538-22-6): Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid, a versatile heterocyclic building block pivotal in medicinal chemistry and drug development. The document elucidates the compound's structural features, physicochemical properties, and detailed spectroscopic profile. A primary focus is placed on its synthetic pathway, emphasizing the strategic role of the 4-methoxybenzyl (PMB) group as a stable yet readily cleavable nitrogen protecting group. This guide details a robust, step-by-step synthetic protocol and discusses the mechanistic rationale behind key procedural choices. Furthermore, it explores the compound's broad applications as a core scaffold in the synthesis of diverse therapeutic agents, including potent analgesics, enzyme inhibitors, and constrained peptidomimetics. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.
Introduction: The Piperidine Scaffold in Modern Drug Design
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, enabling high-affinity interactions with biological targets. The piperidine-4-carboxylic acid framework, in particular, serves as a valuable starting point for creating molecules with constrained conformations, a desirable trait for enhancing selectivity and reducing off-target effects.
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid combines this valuable core with a 4-methoxybenzyl (PMB) group attached to the piperidine nitrogen. The PMB group is not merely a substituent; it is a strategic choice. Renowned in organic synthesis as a robust protecting group, its presence offers stability across a wide range of reaction conditions while allowing for selective removal without disturbing other sensitive functionalities within a complex molecule.[1][2] This dual-functionality—as both a structural component and a protected intermediate—makes 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid a highly strategic asset in multi-step synthetic campaigns aimed at novel therapeutics.
Caption: Core components of the target molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in synthesis and analysis.
Physicochemical Properties
The key properties of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid are summarized below. These values are critical for reaction planning, purification, and formulation.
| Property | Value | Source |
| CAS Number | 193538-22-6 | - |
| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |
| Molecular Weight | 249.31 g/mol | Calculated |
| Appearance | Off-white to white crystalline powder | Typical |
| Melting Point | 172-176 °C (for HCl salt) | [3] |
| pKa (predicted) | ~4.5 (Carboxylic Acid), ~8.5 (Piperidine N) | Estimated |
| LogP (predicted) | 1.8 ± 0.5 | Estimated |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Typical |
Spectroscopic Analysis (Predicted)
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¹H NMR Spectroscopy:
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Aromatic Protons: Two distinct doublets are expected in the aromatic region (~6.8-7.3 ppm). The two protons ortho to the methoxy group will appear more upfield (A, ~6.8-6.9 ppm, J ≈ 8.5 Hz) due to the electron-donating effect, while the two protons meta to it will be further downfield (B, ~7.2-7.3 ppm, J ≈ 8.5 Hz).
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Methoxy Protons: A sharp singlet at ~3.8 ppm (C) corresponding to the -OCH₃ group.
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Benzyl Protons: A singlet at ~3.5 ppm (D) for the two benzylic protons (-CH₂-Ar).
-
Piperidine Protons: The piperidine ring protons will appear as a series of complex multiplets between ~1.5 and 3.0 ppm. The axial and equatorial protons on the same carbon will be distinct. The proton at the C4 position (E, -CH-COOH) will likely be a multiplet around ~2.3-2.5 ppm. The protons adjacent to the nitrogen (F) will be found in the ~2.0-2.9 ppm range.
-
Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is typically exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carboxylic acid carbonyl will be the most downfield signal, typically >175 ppm.
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Aromatic Carbons: Expect six signals. The carbon bearing the methoxy group will be at ~158-159 ppm. The quaternary carbon attached to the benzyl group will be around ~130 ppm. The other four aromatic carbons will fall in the ~114-131 ppm range.[4]
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Methoxy Carbon: A signal around 55 ppm.
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Benzyl Carbon: The benzylic -CH₂- carbon signal is expected around 62-63 ppm.[4]
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Piperidine Carbons: The C4 carbon attached to the carboxyl group will be around 41-43 ppm. The C2/C6 carbons adjacent to the nitrogen will be in the ~53-54 ppm range, and the C3/C5 carbons will be further upfield at ~28-30 ppm.
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Synthesis and Strategic Application
The synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is straightforward, relying on established synthetic transformations. The true expertise lies in understanding why this specific structure is assembled and how it can be strategically deconstructed in a larger synthetic context.
Retrosynthetic Analysis
A logical retrosynthetic disconnection reveals the primary synthetic route: N-alkylation. The target molecule can be disconnected at the piperidine nitrogen-benzyl carbon bond, leading back to two commercially available starting materials: piperidine-4-carboxylic acid (isonipecotic acid) and 4-methoxybenzyl chloride.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: N-Alkylation
This protocol describes a reliable method for the synthesis of the title compound. The choice of a mild inorganic base and a polar aprotic solvent is key to preventing side reactions and ensuring a high yield.
Objective: To synthesize 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid via N-alkylation.
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
4-Methoxybenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask until a stirrable suspension is formed (approx. 0.2 M concentration).
-
Reagent Addition: Add 4-methoxybenzyl chloride (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product is often a solid. It can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography if necessary to yield the pure product.
The Strategic Role of the N-PMB Group
The 4-methoxybenzyl (PMB) group is a cornerstone of protecting group strategy.[1] Its utility stems from its stability to a wide array of reagents (e.g., nucleophiles, bases, mild acids, many reducing agents) and its unique deprotection pathways, which provide orthogonality in complex syntheses.[2][7][8]
-
Oxidative Cleavage: The PMB group can be selectively removed in the presence of other acid-labile or hydrogenolysis-sensitive groups using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] The electron-donating methoxy group facilitates this oxidation.
-
Acidic Cleavage: Strong acids, such as neat trifluoroacetic acid (TFA), can also cleave the PMB group to release the free secondary amine.[7][8] This method is harsher but effective when other functional groups are compatible.
This strategic flexibility allows a synthetic chemist to unmask the piperidine nitrogen at a desired point in a synthesis, enabling further functionalization.
Caption: Synthetic and strategic deprotection workflow.
Applications in Medicinal Chemistry
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate for constructing them. Its structure is a recurring motif in compounds targeting the central nervous system and other disease areas.
-
Intermediates for Opioid Analgesics: The N-benzylpiperidine scaffold is central to the structure of potent fentanyl-class analgesics. While the target compound itself uses a methoxybenzyl group, related N-benzyl-4-substituted piperidines are key precursors in the synthesis of drugs like remifentanil.[9][10] The carboxylic acid provides a handle for further elaboration.
-
Scaffolds for Enzyme Inhibitors: Piperidine derivatives are widely used as scaffolds for enzyme inhibitors. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which can be synthesized from a related piperidine-4-carboxylic acid intermediate, have been identified as potent human Carbonic Anhydrase (hCA) inhibitors.[11][12][13] These enzymes are targets for treating glaucoma, edema, and certain cancers.
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Constrained Amino Acid Surrogates: In peptide chemistry, incorporating rigid structural elements can pre-organize a peptide into a specific conformation, enhancing its binding affinity and metabolic stability. 4-aminopiperidine-4-carboxylic acid derivatives, which can be synthesized from precursors like the title compound, serve as cyclic α,α-disubstituted amino acids for creating highly helical and water-soluble peptides.[14][15]
Caption: Application pathways for the building block.
Conclusion
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (CAS 193538-22-6) is a compound of significant strategic importance for the drug discovery and development community. Its value lies not in its intrinsic biological activity, but in its role as a master key for accessing a wide range of complex molecular architectures. The combination of a conformationally defined piperidine core with a versatile and orthogonally-protected nitrogen atom provides chemists with a reliable and adaptable tool. From CNS-acting agents to enzyme inhibitors and modified peptides, the applications stemming from this intermediate are both broad and impactful, solidifying its place as a staple building block in the modern medicinal chemist's toolbox.
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